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For Researchers, Scientists, and Drug Development Professionals

Introduction
Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate

both hydrophilic and hydrophobic compounds. Their biocompatibility and ability to be

functionalized make them ideal drug delivery vehicles. This document provides a detailed

protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-

1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-
NTA(Ni).[1][2] These liposomes are particularly useful for the targeted delivery of histidine-

tagged (His-tagged) proteins and peptides, as the nickel-nitrilotriacetic acid (Ni-NTA) complex

on the liposome surface exhibits a high affinity for the histidine tag.[2][3] This interaction allows

for the controlled and oriented attachment of biomolecules to the liposome surface, enabling

applications in targeted drug delivery, vaccine development, and diagnostics.[4][5]

Data Presentation
Table 1: Exemplary Lipid Formulations for DGS-NTA(Ni)
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Formulation
18:1 DGS-
NTA(Ni)
(mol%)

Matrix
Lipid(s)
(mol%)

Other
Component
s (mol%)

Primary
Application

Reference

Scaffold

Liposomes
3.3 DOPC (96.7) -

In vitro

protein-

protein

interaction

studies

[6]

Enriched

Scaffold
10 DOPC (40)

DOPE (35),

Cardiolipin

(15)

Enhanced

protein

binding

studies

[6]

Immunolipos

omes
1 - 4 Not specified Not specified

Antibody

fragment

conjugation

[7]

Anionic

Liposomes
4 DOPC (81) DOPG (15)

Peptide and

protein

delivery

[8][9]

Cationic

Liposomes
4 DOPC (81) DOTAP (15)

Nucleic acid

delivery
[8]

General

Purpose
5 EPC (95) -

His-tagged

protein

immobilizatio

n

[10]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DOTAP:

1,2-dioleoyl-3-trimethylammonium-propane; EPC: Egg Phosphatidylcholine.

Table 2: Typical Experimental Parameters
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Parameter Value/Range Notes

Total Lipid Concentration 1 - 25 mg/mL
Dependent on the specific

application.

Solvent for Lipid Film
Chloroform or

Chloroform:Methanol mixture

Ensure complete dissolution of

all lipids.[11]

Hydration Buffer
Phosphate-Buffered Saline

(PBS), HEPES buffer

Choice of buffer depends on

the downstream application

and stability of the

encapsulated molecule.

Extrusion Pore Size 100 nm - 1 µm

Multiple passes through the

extruder ensure a uniform size

distribution.[6][12]

Storage Temperature 4°C
For short-term storage (3-5

days).[6]

Storage Conditions Protected from light To prevent lipid oxidation.

Experimental Protocols
Materials and Equipment

Lipids: 18:1 DGS-NTA(Ni) and other desired lipids (e.g., DOPC, Cholesterol) in chloroform.

Solvents: Chloroform, Methanol (HPLC grade).

Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

Glassware: Round-bottom flask or glass vials.[13]

Rotary Evaporator or Nitrogen Stream.

Vacuum Pump/Desiccator.[13]

Water Bath or Heating Block.

Liposome Extruder: (e.g., Avanti Mini-Extruder).[13]
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Polycarbonate Membranes: (e.g., 100 nm pore size).[13]

Syringes: Gas-tight glass syringes.

Dynamic Light Scattering (DLS) instrument for size analysis.

Protocol 1: Liposome Preparation by Thin-Film
Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.

Lipid Film Formation:

In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. For

example, for a 5 mol% 18:1 DGS-NTA(Ni) formulation, mix the corresponding volumes of

the lipid stock solutions.

The lipids are dissolved in an organic solvent, typically chloroform or a

chloroform/methanol mixture.[10]

Remove the organic solvent using a rotary evaporator under reduced pressure to form a

thin, uniform lipid film on the wall of the flask. Alternatively, the solvent can be evaporated

under a gentle stream of nitrogen.[14]

To ensure complete removal of residual solvent, place the flask under high vacuum for at

least 1-2 hours or overnight.[6][13]

Lipid Film Hydration:

Hydrate the dry lipid film by adding the desired aqueous buffer (e.g., PBS) pre-heated to a

temperature above the phase transition temperature (Tc) of the lipids. For 18:1 DGS-
NTA(Ni) which has unsaturated acyl chains, hydration can typically be performed at room

temperature.[6]

The final lipid concentration is typically between 1 and 2 mM.[6]
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Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar

vesicles (MLVs). This will result in a milky suspension.

Freeze-Thaw Cycles (Optional but Recommended):

To enhance the encapsulation efficiency of hydrophilic molecules and promote the

formation of unilamellar vesicles, subject the liposome suspension to several (e.g., 4-5)

freeze-thaw cycles.[6]

This involves freezing the suspension in liquid nitrogen until completely frozen and then

thawing it in a water bath at a temperature above the lipid Tc.[6]

Extrusion for Size Homogenization:

To produce liposomes with a uniform size distribution, the MLV suspension is extruded

through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

Assemble the extruder with the desired membrane according to the manufacturer's

instructions.

Heat the extruder to a temperature above the Tc of the lipids.

Pass the liposome suspension through the membrane multiple times (typically 11-21

passes) to ensure a narrow size distribution. The final liposome suspension should appear

translucent.[6]

Characterization:

Determine the size distribution and zeta potential of the prepared liposomes using

Dynamic Light Scattering (DLS).

The concentration of the liposomes can be determined using methods such as a

phosphate assay.

Protocol 2: His-tagged Protein Conjugation to DGS-
NTA(Ni) Liposomes

Incubation:
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Mix the prepared DGS-NTA(Ni) liposomes with the His-tagged protein of interest in a

suitable buffer.

The molar ratio of accessible NTA(Ni) groups to the His-tagged protein can be varied to

optimize binding. A 1:1 molar ratio of His6-tagged protein to NTA(Ni) lipid is a good starting

point.[15]

Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.[15]

Removal of Unbound Protein (Optional):

If necessary, unbound protein can be removed by methods such as size exclusion

chromatography or dialysis.

Mandatory Visualization
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Caption: Workflow for 18:1 DGS-NTA(Ni) liposome preparation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/metal-chelating-liposomes/immunosome-ntani-non-pegylated/
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/metal-chelating-liposomes/immunosome-ntani-non-pegylated/
https://www.benchchem.com/product/b15578190?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome Surface Target Molecule

Functionalized Liposome

DGS-NTA(Ni) Liposome

Lipid Bilayer with exposed Ni-NTA headgroups

Protein-Liposome Complex

Oriented immobilization of the protein on the liposome surface

Chelation

His-tagged Protein

Contains a polyhistidine tag (e.g., 6xHis)

Binding

Reversible Interaction

Click to download full resolution via product page

Caption: His-tagged protein conjugation to DGS-NTA(Ni) liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.mdpi.com/1999-4923/11/11/619
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318220/
https://is.muni.cz/th/fqlwz/research_article_1.pdf
https://www.avantiresearch.com/en-gb/products/product/790404-181-dgs-ntani
https://bio-protocol.org/exchange/minidetail?id=10934022&type=30
https://www.protocols.io/view/kamat-lab-thin-film-hydration-protocol-ewov1yjekvr2/v1
https://www.protocols.io/view/part-1-preparation-of-lipid-films-for-phospholipid-e6nvwbx9vmkj/v2
https://encapsula.com/products/surface-reactive-liposomes-immunosome/immunoliposomes-immunosome/metal-chelating-liposomes/immunosome-ntani-non-pegylated/
https://www.benchchem.com/product/b15578190#detailed-protocol-for-18-1-dgs-nta-ni-liposome-preparation
https://www.benchchem.com/product/b15578190#detailed-protocol-for-18-1-dgs-nta-ni-liposome-preparation
https://www.benchchem.com/product/b15578190#detailed-protocol-for-18-1-dgs-nta-ni-liposome-preparation
https://www.benchchem.com/product/b15578190#detailed-protocol-for-18-1-dgs-nta-ni-liposome-preparation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

